molecular formula C22H10N4 B10879520 Dibenzo[a,c]phenazine-11,12-dicarbonitrile

Dibenzo[a,c]phenazine-11,12-dicarbonitrile

Cat. No.: B10879520
M. Wt: 330.3 g/mol
InChI Key: IJFBKZGEYHINMJ-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazine-11,12-dicarbonitrile is a complex organic compound known for its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazine-11,12-dicarbonitrile typically involves a multi-step process starting from commercially available precursors. One common method includes the cyclization of appropriate aromatic precursors followed by nitrile group introduction. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the cyclization and nitrile formation .

Industrial Production Methods: While specific industrial production methods are proprietary, they generally scale up the laboratory synthesis routes. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Industrial synthesis may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[a,c]phenazine-11,12-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dibenzo[a,c]phenazine-11,12-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibenzo[a,c]phenazine-11,12-dicarbonitrile exerts its effects is primarily related to its electronic structure. The compound can participate in electron transfer processes, making it valuable in optoelectronic applications. Its molecular targets and pathways involve interactions with other electronic materials, facilitating energy transfer and emission processes .

Comparison with Similar Compounds

  • Phenazine
  • Dibenzo[a,c]phenazine
  • Polycyclic aromatic hydrocarbons (e.g., anthracene, pyrene)

These compounds are often compared based on their electronic properties, stability, and suitability for specific applications .

Properties

Molecular Formula

C22H10N4

Molecular Weight

330.3 g/mol

IUPAC Name

phenanthro[9,10-b]quinoxaline-11,12-dicarbonitrile

InChI

InChI=1S/C22H10N4/c23-11-13-9-19-20(10-14(13)12-24)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10H

InChI Key

IJFBKZGEYHINMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=C(C(=C5)C#N)C#N)N=C24

Origin of Product

United States

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